Methyl, dichloro-

Description

"Methyl, dichloro-" refers to organic compounds containing a methyl group (-CH₃) and two chlorine atoms (-Cl) attached to adjacent or proximal positions on a molecular framework. These compounds are widely studied for their diverse physicochemical properties and biological activities. A prominent example is methyl dichlorophosphite (CH₃OPCl₂), a phosphitylating agent used in organic synthesis . Other derivatives, such as dichloro(methyl)vinylsilane and dichloro(methyl)-n-octylsilane, find applications in industrial polymer production and surfactants .

Key properties of methyl dichloro- compounds include:

- Hydrophobicity: Chlorine atoms increase molecular weight and reduce water solubility compared to methyl or methoxy analogs .

- Reactivity: The dichloro substitution enhances electrophilicity, enabling nucleophilic substitution reactions in synthetic chemistry .

- Biological Activity: Dichloro-methyl groups can modulate enzyme inhibition (e.g., CK2 inhibitors) and cytotoxicity .

Properties

CAS No. |

3474-12-2 |

|---|---|

Molecular Formula |

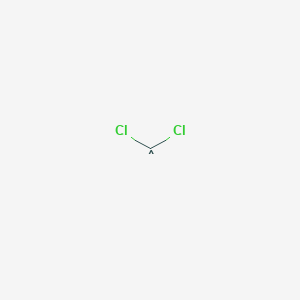

CHCl2 |

Molecular Weight |

83.92 g/mol |

InChI |

InChI=1S/CHCl2/c2-1-3/h1H |

InChI Key |

ZJULYDCRWUEPTK-UHFFFAOYSA-N |

Canonical SMILES |

[CH](Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Solubility and Hydrophobicity

Methyl dichloro- compounds exhibit lower aqueous solubility compared to methyl or dimethyl analogs due to increased hydrophobicity. For example:

| Compound | Substitution | Solubility (mg/mL) | Reference |

|---|---|---|---|

| Dichloro analog (9) | 2,3-dichloro | 0.45 | |

| Non-substituted (1) | None | 0.40 | |

| Monomethyl (2) | CH₃ | 1.20 | |

| Dimethyl (5) | 2×CH₃ | 2.10 |

Despite higher hydrophobicity, dichloro derivatives like compound 9 showed slightly improved solubility over non-substituted analogs, likely due to conformational changes (e.g., increased dihedral angles) .

Enzyme Inhibition:

- CK2 Inhibitors : The dichloro derivative (compound 15, IC₅₀ = 7 mM) outperformed methyl (31), trifluoromethyl (32), and methoxy (33) analogs, which showed negligible activity .

- PIM1 Kinase: 7,8-Dichloro-1-oxo-β-carboline derivatives (e.g., compound 5) exhibited superior affinity compared to halogen-free or non-methylated analogs (e.g., compound 8) .

Cytotoxicity:

| Compound | Substitution | Cytotoxicity (IC₅₀, µM) | Reference |

|---|---|---|---|

| 2,4-Dichloro (11k) | Cl, CH₃ | 97 | |

| 2,4-Difluoro (11j) | F, CH₃ | 25 | |

| Non-methylated (8g) | Cl | 35 |

Methyl groups in dichloro derivatives (e.g., 11k) reduced cytotoxicity compared to non-methylated dichloro compounds (8g), suggesting a protective role of methyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.